螺旋霉素

描述

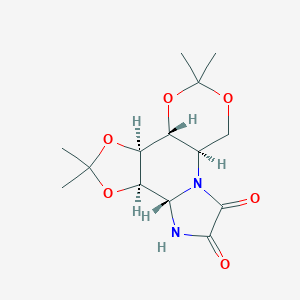

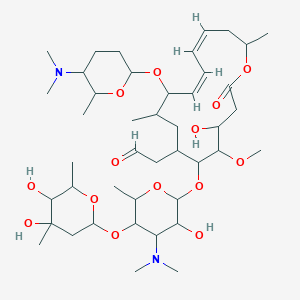

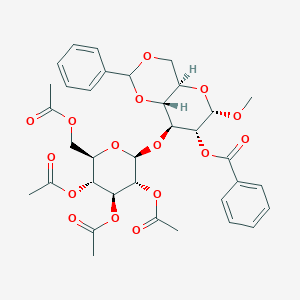

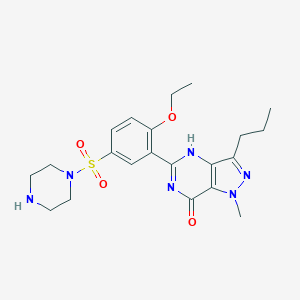

Spiramycin is a 16-membered ring macrolide. It was isolated in 1954 as a product of Streptomyces ambofaciens . It has been used since 1955 and is primarily used to treat various bacterial infections .

Synthesis Analysis

The production of Spiramycin is inhibited by glucose, 2-deoxyglucose, and inorganic phosphate . The role of intracellular ATP content and phosphorylated metabolites as common regulating signals of both glucose and phosphate inhibitory effects is discussed .Molecular Structure Analysis

Spiramycin’s chemical structure can be affected by the intrusion of solvent molecules. Water, ethanol, and methanol as protic solvents can add to the formyl group of Spiramycin molecules during standard solutions preparation .Chemical Reactions Analysis

Concerns about the intrusion of solvent molecules into Spiramycin’s chemical structure as an aldehydic drug as well as the stability of Spiramycin in the milk matrix were addressed .Physical And Chemical Properties Analysis

Spiramycin is a solid substance . It has a molecular weight of 843.05 . It is insoluble in water but very soluble in acetonitrile and methanol .科学研究应用

Antibiotic in Clinical Therapy and Livestock Industry

Spiramycin is a widely employed antibiotic in both clinical therapy and the livestock industry . It poses significant challenges in terms of safe and efficacious management . It is very effective against Gram-positive bacteria and mycoplasma species .

Treatment of Toxoplasmosis

Spiramycin is used to treat toxoplasmosis . Although it’s used in Europe, Canada, and Mexico, spiramycin is still considered an experimental drug in the United States .

Heterogeneous Photo-Fenton Oxidation

A heterogeneous photo-Fenton system, devised using Schwertmannite (Sch), can effectively degrade contaminants . Spiramycin can be eliminated efficiently by this system .

Catalyst in Photocatalytic Mechanism

A catalyst featuring Fe3O4 and ZSM-5 molecular sieve-modified Sch (Fe3O4/ZSM-5/Sch) was devised to enhance the catalytic activity and stability . This research not only develops an excellent catalyst for the safe treatment of Spiramycin but also proffers innovative perspectives for the future design of efficient iron-based catalysts .

Anti-Inflammatory Agent

Spiramycin significantly decreased nitric oxide (NO), interleukin (IL)-1β, and IL-6 levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells . It also inhibited the expression of NO synthase (iNOS), potentially explaining the spiramycin-induced decrease in NO production .

Topical Anti-Inflammatory Agent

Spiramycin can effectively attenuate the activation of macrophages . It could be a potential candidate for drug repositioning as a topical anti-inflammatory agent .

安全和危害

属性

IUPAC Name |

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26?,27?,28?,29+,30?,31-,32+,34?,35?,36?,37?,38?,39+,40+,41?,42?,43?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTOXUHEUCPTEW-JMRHEKERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H74N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water, Soluble in most organic solvents | |

| Record name | SPIRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Spiramycin | |

Color/Form |

Amorphous | |

CAS RN |

8025-81-8 | |

| Record name | Spiramycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Spiramycin?

A1: Spiramycin is a macrolide antibiotic that exerts its antibacterial activity by binding to the 50S ribosomal subunit of susceptible bacteria. [, ] This binding interferes with protein synthesis, ultimately inhibiting bacterial growth. []

Q2: Does resistance to Spiramycin affect its binding to ribosomes?

A3: Yes, studies on Staphylococcus aureus showed that Spiramycin-resistant strains exhibit both decreased Spiramycin accumulation and reduced ribosomal affinity for the drug compared to susceptible strains. []

Q3: How can the different components of Spiramycin be identified and quantified?

A5: High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying the individual components of Spiramycin in various matrices. []

Q4: Does the presence of solvents affect the stability of Spiramycin?

A6: Yes, research has demonstrated that protic solvents like water, ethanol, and methanol can interact with the formyl group of Spiramycin, leading to the formation of solvent-bound adducts. [] This interaction can impact the accuracy of analytical methods and potentially influence its stability. In contrast, aprotic solvents like acetonitrile and dimethyl sulfoxide do not show this interaction. []

Q5: Is Spiramycin stable in aqueous solutions like milk?

A7: Spiramycin's stability in aqueous matrices like milk decreases over time, with a significant portion converting to its water-bound form within 96 hours. [] This highlights the importance of considering both the free and bound forms of Spiramycin in analytical methods and understanding its storage conditions.

Q6: Are there any specific applications of Spiramycin beyond its antimicrobial activity?

A9: Research suggests that Spiramycin may possess anti-obesity effects. Studies in mice models have shown its potential to inhibit adipogenesis, reduce body weight gain, and improve parameters related to obesity and hepatic steatosis. []

Q7: Have computational methods been employed to study Spiramycin?

A7: While specific examples of computational modeling for Spiramycin are not detailed in the provided abstracts, these methods are widely used in drug discovery and development. QSAR (Quantitative Structure-Activity Relationship) studies could help understand the relationship between the structure of Spiramycin and its activity, potentially leading to the design of more potent or selective analogs.

Q8: How do structural modifications to the Spiramycin molecule affect its activity?

A11: The acylation pattern at the C-3 hydroxyl group of Spiramycin significantly influences its biological activity. [, ] For instance, changing the acyl group from acetyl to isovaleryl can impact the overall potency and spectrum of activity against different bacterial species. []

Q9: Are there any specific formulation strategies employed to improve Spiramycin's stability or bioavailability?

A12: Micronization using the Homogenate-Antisolvent Precipitation (HAP) process has been explored as a method to enhance the dissolution rate and bioavailability of Spiramycin. [] This technique allows for the production of Spiramycin microparticles with reduced particle size, leading to improved pharmaceutical properties.

Q10: Does the presence of food impact the oral bioavailability of Spiramycin?

A15: Yes, studies in pigs have shown that the presence of food significantly reduces the bioavailability of Spiramycin. [] This decrease in bioavailability is attributed to reduced absorption from the gastrointestinal tract when food is present.

Q11: Does Spiramycin cross the placental barrier?

A16: Yes, Spiramycin can cross the placental barrier and is found in fetal circulation, although at lower concentrations than in maternal serum. [, ] This property makes it a valuable option for treating certain infections during pregnancy, particularly toxoplasmosis. []

Q12: Has the efficacy of Spiramycin been demonstrated in animal models of infection?

A19: ** Yes, Spiramycin has shown efficacy in various animal models of infection. For instance, in a guinea pig model of Legionnaires' disease, Spiramycin demonstrated comparable efficacy to erythromycin in treating severe Legionella pneumophila infection. [] Similarly, in a rat model, Spiramycin significantly reduced brain cysts caused by Toxoplasma gondii when co-administered with metronidazole. []

Q13: Has Spiramycin been evaluated in clinical trials for the treatment of bacterial infections?

A20: While specific details of large-scale clinical trials are not provided in the abstracts, Spiramycin has been used in clinical practice for about 70 years, indicating its clinical relevance. [] Its clinical efficacy has been observed in various infections, including respiratory, ENT, urogenital, gynecological, and dental infections, highlighting its broad spectrum of activity. []

Q14: Are there any in vitro studies demonstrating the effectiveness of Spiramycin against specific bacterial pathogens?

A21: In vitro studies have shown that Spiramycin effectively inhibits the growth of various bacterial pathogens, including group A streptococci, pneumococci, Branhamella catarrhalis, and Neisseria gonorrhoeae. [] These findings support the clinical use of Spiramycin in treating infections caused by these bacteria.

Q15: Does Spiramycin effectively eliminate bacteria from the nasopharynx?

A22: Research suggests that Spiramycin reaches high concentrations in saliva, exceeding the minimum inhibitory concentrations (MICs) of several nasopharyngeal pathogens. [] This supports its potential use in eliminating bacteria from the nasopharynx and its possible role in preventing relapses of acute otitis media or treating serous otitis media. []

Q16: What are the known mechanisms of resistance to Spiramycin?

A16: Resistance to Spiramycin can be attributed to several mechanisms, including:

- Reduced drug uptake: Resistant strains may have decreased permeability to Spiramycin, limiting its intracellular accumulation. [, ]

- Modification of the ribosomal target: Mutations or modifications in the ribosomal binding site can reduce the affinity of Spiramycin for its target. [, ]

- Enzymatic inactivation: Some bacteria possess enzymes, like glycosyltransferases, that can inactivate Spiramycin by adding sugar moieties. []

Q17: Is there cross-resistance between Spiramycin and other macrolide antibiotics?

A24: Yes, cross-resistance between Spiramycin and other macrolides, like erythromycin, can occur due to shared mechanisms of resistance, such as modification of the ribosomal target. [] This emphasizes the importance of considering resistance patterns when selecting an appropriate antibiotic therapy.

Q18: Are there any specific drug delivery strategies being investigated to improve the targeting of Spiramycin?

A18: While specific targeted drug delivery strategies for Spiramycin are not discussed in the provided abstracts, researchers are constantly exploring new approaches to enhance drug delivery and target specific tissues or cells. Nanoparticle-based drug delivery systems could potentially improve Spiramycin's efficacy by enhancing its cellular uptake, prolonging its circulation time, and facilitating controlled release at the site of infection.

Q19: What analytical methods are commonly used to detect and quantify Spiramycin?

A19: Several analytical techniques are employed for Spiramycin analysis, including:

- Microbiological assay: This method utilizes the growth inhibition of susceptible bacteria to determine Spiramycin concentration. [, ]

- High-performance liquid chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify Spiramycin and its components in various matrices. [, , ]

- Electrochemical methods: Cyclic voltammetry and differential pulse voltammetry have been explored as alternative methods for Spiramycin determination. []

Q20: How do factors like particle size affect the dissolution rate of Spiramycin?

A27: Micronization of Spiramycin significantly improves its dissolution rate. [] Reducing particle size increases the surface area available for dissolution, leading to faster and more complete dissolution in the gastrointestinal tract, ultimately enhancing its bioavailability. []

Q21: Does Spiramycin have any immunomodulatory effects?

A21: While not explicitly detailed in the provided abstracts, macrolide antibiotics, including Spiramycin, are known to possess immunomodulatory properties. They can influence various aspects of the immune response, including cytokine production and immune cell function. This immunomodulatory activity might contribute to their therapeutic benefits beyond their direct antimicrobial effects.

Q22: Does Spiramycin interact with drug transporters?

A29: Yes, studies suggest that Spiramycin is a substrate for drug transporters like P-glycoprotein (P-gp), breast cancer resistance protein (Bcrp), and multidrug resistance-associated protein 2 (Mrp2). [] These transporters play a crucial role in drug absorption, distribution, and excretion. The interaction of Spiramycin with these transporters can influence its tissue distribution and elimination profile. For instance, Mrp2 is identified as the primary transporter responsible for its biliary excretion in mice. []

Q23: When was Spiramycin first introduced in clinical practice?

A31: Spiramycin has been used in clinical practice for approximately 70 years, highlighting its long-standing history in treating various bacterial infections. [] Despite its extensive use, Spiramycin maintains a favorable resistance profile compared to other macrolide antibiotics, particularly against common respiratory and urogenital pathogens. []

Q24: Are there any examples of cross-disciplinary research involving Spiramycin?

A32: The study assessing the impact of Spiramycin on adipogenesis and obesity exemplifies cross-disciplinary research, bridging the fields of microbiology, pharmacology, and metabolic disorders. [] This research highlights the potential of Spiramycin to be investigated for its therapeutic benefits beyond its traditional use as an antibiotic.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)